Tris(trimethylsilyl)methane

Overview

Description

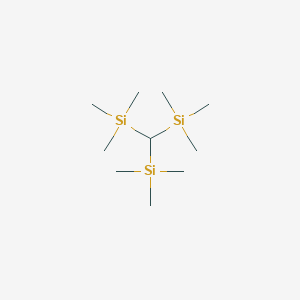

Tris(trimethylsilyl)methane is an organosilicon compound with the chemical formula C10H28Si3. It is a colorless liquid that is highly soluble in hydrocarbon solvents. This compound is known for its unique structure, where a central carbon atom is bonded to three trimethylsilyl groups. The presence of these bulky trimethylsilyl groups imparts significant steric hindrance, making the compound highly stable and less reactive under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tris(trimethylsilyl)methane can be synthesized through the reaction of tris(trimethylsilyl)methyl chloride with a strong base such as lithium diisopropylamide (LDA). The reaction proceeds as follows: [ \text{(CH}_3\text{)_3Si}_3\text{CCl} + \text{LDA} \rightarrow \text{(CH}_3\text{)_3Si}_3\text{CH} + \text{LiCl} ]

Industrial Production Methods: In industrial settings, this compound is produced by the reaction of tris(trimethylsilyl)methyl chloride with lithium aluminum hydride (LiAlH4) in anhydrous ether. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form tris(trimethylsilyl)methyl alcohol.

Reduction: The compound can be reduced to form tris(trimethylsilyl)methyl lithium, which is a useful reagent in organic synthesis.

Substitution: this compound can participate in substitution reactions where the trimethylsilyl groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used reducing agents.

Substitution: Halogenating agents such as chlorine (Cl2) and bromine (Br2) are used for substitution reactions.

Major Products Formed:

Oxidation: Tris(trimethylsilyl)methyl alcohol.

Reduction: Tris(trimethylsilyl)methyl lithium.

Substitution: Various tris(trimethylsilyl)methyl derivatives depending on the substituent introduced.

Scientific Research Applications

Organic Synthesis Applications

Radical Reductions

Tris(trimethylsilyl)methane acts as a radical-based reducing agent, facilitating the reduction of various functional groups under mild conditions. Its utility in radical reductions includes:

- Deoxygenation of Alcohols : The compound effectively reduces secondary alcohols to hydrocarbons via radical mechanisms, showcasing high regioselectivity and yield .

- Hydrosilylation Reactions : It participates in hydrosilylation of olefins, forming silyl ethers and silanes with excellent yields .

Case Study: Synthesis of Complex Molecules

In a study by Nicolaou et al., (TMS)₃CH was utilized in the synthesis of azadirachtin, an insecticide, demonstrating its effectiveness in multi-step radical reactions with high yields and selectivity .

Polymerization Processes

Photopolymerization

this compound is employed as a photoinitiator in both free radical polymerization (FRP) and cationic polymerization processes. Its advantages include:

- Overcoming Oxygen Inhibition : The compound can effectively trap oxygen, which typically inhibits polymerization processes, thereby enhancing the rate and yield of polymer formation .

- Initiation of Polymerization : The silyl radicals generated from (TMS)₃CH exhibit high reactivity towards double bonds, making them suitable for initiating polymer chains efficiently under ambient conditions .

Data Table: Comparison of Polymerization Initiators

| Property | This compound | Traditional Initiators |

|---|---|---|

| Reactivity | High | Moderate |

| Oxygen Inhibition Resistance | Excellent | Poor |

| Yield of Polymerization | High | Variable |

Material Science Applications

Synthesis of Silicones and Silanes

this compound serves as a precursor for various silanes used in coatings, adhesives, and sealants. Its derivatives are integral in developing materials with enhanced thermal stability and mechanical properties.

Limitations and Challenges

Despite its numerous applications, recent studies indicate that this compound may not be an effective mediator for all radical reactions due to the strength of its C-H bonds, which can hinder its reactivity in certain contexts . This finding suggests that while (TMS)₃CH is versatile, careful consideration is necessary when selecting it for specific synthetic pathways.

Mechanism of Action

The mechanism of action of tris(trimethylsilyl)methane involves the generation of reactive intermediates such as tris(trimethylsilyl)methyl radicals. These radicals can participate in various chemical reactions, including radical polymerization and hydrosilylation. The bulky trimethylsilyl groups provide steric protection, making the compound highly stable and less prone to unwanted side reactions .

Comparison with Similar Compounds

Tetrakis(trimethylsilyl)methane: This compound has four trimethylsilyl groups attached to a central carbon atom, providing even greater steric hindrance and stability.

Tris(trimethylsilyl)silane: Similar in structure but with a silicon atom instead of a carbon atom at the center, making it a useful reagent in radical-based reactions.

Uniqueness: Tris(trimethylsilyl)methane is unique due to its combination of high stability, steric hindrance, and reactivity under specific conditions. Its ability to form stable radicals and participate in a variety of chemical reactions makes it a valuable compound in both research and industrial applications .

Biological Activity

Tris(trimethylsilyl)methane, commonly abbreviated as TMS₃CH, is an organosilicon compound with notable applications in organic synthesis and radical chemistry. Its unique structure, characterized by three trimethylsilyl groups attached to a central carbon atom, imparts distinctive chemical properties that make it a valuable reagent in various biological and chemical contexts.

TMS₃CH functions primarily as a radical-based reducing agent. The compound can generate silyl radicals through various initiation processes, which then participate in radical reactions that facilitate the reduction of organic substrates. The mechanism involves the formation of a reactive intermediate that leads to the generation of site-specific radicals capable of further reactions .

- Radical Generation : TMS₃CH can produce radicals upon thermal or photochemical activation, which can then engage in chain reactions.

- Regioselectivity : This compound exhibits high regioselectivity in reactions, often producing anti-Markovnikov products, which is advantageous in synthetic organic chemistry .

Biological Applications

While TMS₃CH is predominantly recognized for its utility in synthetic organic chemistry, its biological activity has also been explored in various studies:

- Antioxidant Properties : Research indicates that TMS₃CH can act as an antioxidant by scavenging free radicals. This property is significant in protecting biological systems from oxidative stress, which is linked to numerous diseases .

- Drug Development : The ability of TMS₃CH to modify biological molecules makes it a candidate for drug development. Its derivatives have been synthesized and tested for their potential therapeutic effects, particularly in cancer treatment where radical mechanisms are involved .

Case Studies

Several studies have highlighted the biological implications of TMS₃CH:

- Study on Radical Scavenging : A study demonstrated that TMS₃CH effectively scavenged hydroxyl radicals in vitro, suggesting its potential use as a protective agent against oxidative damage in cells .

- Synthesis of Organosilicon Drugs : Another research effort focused on synthesizing organosilicon compounds derived from TMS₃CH that exhibited cytotoxicity against cancer cell lines. These compounds showed promise as novel anticancer agents due to their ability to induce apoptosis in malignant cells .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Radical Scavenging Study | Antioxidant properties | Effective scavenging of hydroxyl radicals |

| Organosilicon Drug Development | Anticancer activity | Induced apoptosis in cancer cell lines |

| Mechanistic Studies | Radical generation mechanisms | High regioselectivity and efficiency in reactions |

Chemical Reactions Analysis

Reaction with Organolithium Reagents

(TMS)CH reacts with methyllithium (CHLi) to form trisyllithium ((MeSi)CLi), a highly stabilized carbanion :

Key Properties of Trisyllithium :

-

Acts as a strong base and nucleophile.

-

Used in Petersen olefination (see Section 2).

Petersen Olefination

Trisyllithium reacts with ketones (RCO) to form alkenes, producing anti-Markovnikov products :

Applications :

-

Synthesis of sterically hindered alkenes.

-

Used in natural product synthesis (e.g., azadirachtin).

Formation of Heavy Element Derivatives

The bulky trisyl ligand stabilizes compounds with heavy main-group elements:

| Derivative | Reaction Conditions | Stability/Properties | Source |

|---|---|---|---|

| (MeSi)CTeH | Reaction with Te precursors | Stable tellurol, resists oxidation | |

| [(MeSi)CTl] | Thallium(I) coordination | Robust organothallium(I) compound |

Radical Reactivity

Contrary to early claims, (TMS)CH exhibits limited efficacy in radical-mediated reductions due to its strong C–H bond (BDE ≈ 398 kJ/mol) :

Table 1: Hydrogen Abstraction Rate Constants (25°C)

| Radical | (×10 Ms) |

|---|---|

| EtSiH | 0.83–0.96 |

| (TMS)CH | 10.2 |

Key Findings :

Kinetic Acidity

The central C–H bond in (TMS)CH has high p-character (117° Si–C–Si angles), enhancing its acidity :

Table 2: Reactivity Comparison

| Property | (TMS)CH | EtSiH |

|---|---|---|

| C–H Bond Strength | 398 kJ/mol | 353.5 kJ/mol |

| Radical Propagation | Low | High |

| Steric Bulk | Extreme | Moderate |

Synthetic Limitations

Properties

IUPAC Name |

bis(trimethylsilyl)methyl-trimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H28Si3/c1-11(2,3)10(12(4,5)6)13(7,8)9/h10H,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNZSPXKCIAAEJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H28Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50346465 | |

| Record name | Tris(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1068-69-5 | |

| Record name | 1,1′,1′′-Methylidynetris[1,1,1-trimethylsilane] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1068-69-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(trimethylsilyl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50346465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(trimethylsilyl)methane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and key physical properties of Tris(trimethylsilyl)methane?

A1: this compound possesses a tetrahedral central carbon atom bonded to three trimethylsilyl groups (Si(CH3)3) and a single hydrogen atom. Its molecular formula is C10H28Si3, and it has a molecular weight of 232.65 g/mol. [] The compound is a colorless liquid with a boiling point of 219°C at standard pressure and 93-95 °C at 13.5 mmHg. It has a density of 0.836 g/cm3 and a refractive index (n20D) of 1.4657. []

Q2: How can the purity of this compound be analyzed?

A2: The purity of this compound can be effectively assessed using 1H NMR spectroscopy. []

Q3: What is the solubility of this compound?

A3: this compound exhibits solubility in a wide range of common organic solvents. []

Q4: What is the significance of the bulky trimethylsilyl groups in this compound?

A4: The bulky, nonpolar, and chemically stable trimethylsilyl groups in TsiH exert a considerable steric hindrance effect, akin to that observed in octahedral silsesquioxanes. [] This steric hindrance significantly restricts the movement of polymer segments when TsiH is incorporated into polymeric systems.

Q5: How does the incorporation of this compound affect the properties of polymeric systems?

A5: The restricted movement induced by the bulky Tsi groups leads to notable changes in the physical properties of polymers. Specifically, incorporating TsiH into a polymer results in a substantial increase in glass transition temperature (Tg) and a marked improvement in thermostability. []

Q6: Can this compound be used as a chemical shift thermometer in NMR spectroscopy?

A6: Yes, this compound exhibits excellent characteristics that make it suitable for use as an internal chemical shift thermometer in 13C DNMR spectroscopy. The temperature-dependent difference in chemical shift (Δδ) between the 13C signals of its Si(CH3)3 and CH carbons can be utilized to determine the temperature with a sensitivity of approximately 1°C Hz-1 at 90 MHz. [] It's important to note that the chemical shift is solvent-dependent, necessitating calibration for each solvent or solvent mixture. []

Q7: Is this compound an effective mediator of radical reactions?

A7: Contrary to initial expectations, research has shown that this compound is not an effective mediator of radical reactions. []

Q8: How does the structure of this compound relate to its reactivity?

A8: The steric bulk provided by the three trimethylsilyl groups significantly influences the reactivity of this compound and its derivatives. This steric hindrance can hinder reactions at the central carbon atom. [, , ]

Q9: How does the kinetic acidity of this compound compare to other similar compounds?

A9: Research has demonstrated that this compound exhibits significantly higher kinetic acidity compared to its less substituted counterparts. For instance, in dimethylsulfoxide with dilute potassium hydroxide at 50°C, the rate of tritium abstraction from Tris(trimethylsilyl)tritiomethane is 5-7 times faster than from toluene. [, ] This enhanced acidity can be attributed to the stabilizing effect of the α-trimethylsilyl groups on the resulting carbanion. [, ]

Q10: How does replacing a trimethylsilyl group in this compound with other substituents affect its properties?

A10: Research has explored the effects of replacing one trimethylsilyl group in this compound with various substituents, leading to interesting structural and reactivity changes. For instance, in the gas phase, both Chloro-tris(trimethylsilyl)methane and Bromo-tris(trimethylsilyl)methane exhibit longer than usual inner Si-C bonds and wider Si-C-Si bond angles, indicating significant steric strain within the molecules. []

Q11: Have there been any gas-phase electron diffraction studies conducted on this compound?

A11: Yes, gas-phase electron diffraction studies on this compound have revealed unusually large Me3SiCSiMe3 bond angles (117°). This observation suggests a high degree of p-character in the orbital involved in the C–H bond formation. []

Q12: How is Tris(trimethylsilyl)methyl lithium (TsiLi) synthesized and what are its applications?

A12: this compound (TsiH) can be metallated using methyllithium (MeLi) in tetrahydrofuran (THF) to produce Tris(trimethylsilyl)methyl lithium (TsiLi). [] TsiLi is a versatile reagent used to introduce the bulky tris(trimethylsilyl)methyl (trisyl) group into molecules. [] One of its key applications is in the Peterson olefination reaction, where it reacts with carbonyl compounds or their corresponding N-benzylideneaniline derivatives to form alkenes. []

Q13: Can this compound be used to synthesize α,α-bis(trimethylsilyl)toluenes?

A14: Yes, α,α-bis(trimethylsilyl)toluenes, which are bench-stable reagents useful in stereoselective Peterson olefinations, can be synthesized using this compound as a starting material. []

Q14: What byproducts are formed during Peterson olefinations using this compound derivatives?

A15: During Peterson olefinations utilizing this compound derivatives, N,N-bis(trimethylsilyl)aniline has been identified as a significant byproduct. This byproduct can be readily separated from the desired olefin product through simple aqueous acid extraction. []

Q15: Are there any indications of autocatalysis in Peterson olefination reactions involving this compound derivatives?

A16: Yes, studies have provided evidence suggesting the presence of an autocatalytic cycle during Peterson olefination reactions involving this compound derivatives. []

Q16: What safety precautions should be taken when handling this compound?

A17: While this compound is generally considered stable, it is advisable to handle it with care as with all chemical reagents. It can be stored in a glass bottle. Standard laboratory safety protocols, such as wearing appropriate personal protective equipment (gloves, eye protection) and working in a well-ventilated area, should be followed. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.